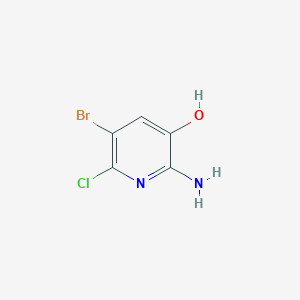

2-Amino-5-bromo-6-chloropyridin-3-ol

Übersicht

Beschreibung

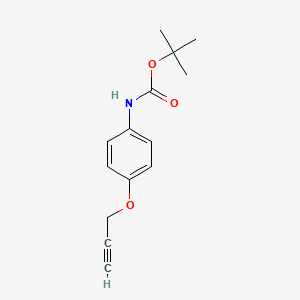

“2-Amino-5-bromo-6-chloropyridin-3-ol” is a chemical compound with the empirical formula C5H4BrClN2 . It has a molecular weight of 207.46 . The compound is also known by the synonyms “3-Amino-5-bromo-6-chloropyridine” and "5-Bromo-6-chloro-3-pyridinamine" .

Synthesis Analysis

The synthesis of substituted pyridines, such as “2-Amino-5-bromo-6-chloropyridin-3-ol”, can be achieved through various methodologies . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

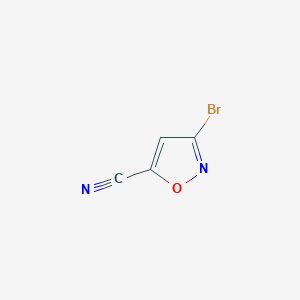

The molecular structure of “2-Amino-5-bromo-6-chloropyridin-3-ol” can be represented by the SMILES string “Nc1cnc(Cl)c(Br)c1” and the InChI string "1S/C5H4BrClN2/c6-4-1-2-5(7)9-3-4/h1-2H,8H2" .Chemical Reactions Analysis

The compound “2-Amino-5-bromo-6-chloropyridin-3-ol” can undergo various chemical reactions. For instance, it can be involved in palladium-catalyzed amination to form amino-2-chloropyridine . Additionally, it can participate in oxyfunctionalization reactions using whole cells of Burkholderia sp., converting different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis

The compound “2-Amino-5-bromo-6-chloropyridin-3-ol” is a solid . It has a molecular weight of 223.46 g/mol.Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Synthesis

Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated that 2-Amino-5-bromo-6-chloropyridin-3-ol can be used in selective amination processes catalyzed by a palladium-Xantphos complex. This method predominantly yields 5-amino-2-chloropyridine with high chemoselectivity and isolated yield, showcasing its potential in chemical synthesis (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Electrocatalytic Synthesis

A study by A. Gennaro, C. Sánchez-Sánchez, A. Isse, and V. Montiel (2004) explored the electrocatalytic synthesis of 6-aminonicotinic acid using 2-Amino-5-bromo-6-chloropyridin-3-ol. This research highlights the compound's utility in electrosynthesis, particularly under mild conditions and with good yields (Gennaro et al., 2004).

Supramolecular Structures

Yuan Cheng et al. (2011) discussed the formation of supramolecular structures using derivatives of 2-Amino-5-bromo-6-chloropyridin-3-ol. Their study provides insights into the molecular-electronic structure and the role of hydrogen bonding in stabilizing these structures, which is significant for understanding molecular interactions in chemistry (Cheng et al., 2011).

Halogen Bonding in Macrocycles

P. Mocilac and J. Gallagher (2014) investigated the role of halogen bonding in the supramolecular assembly of bromo-substituted macrocycles involving 2-Amino-5-bromo-6-chloropyridin-3-ol. This research sheds light on the potential applications of the compound in the design of novel macrocyclic structures (Mocilac & Gallagher, 2014).

Molecular Modeling and Spectroscopy

J. S. Al-Otaibi (2015) conducted a study on the vibrational properties of 2-Amino-5-bromo-6-chloropyridin-3-ol using FT-IR and FT-Raman spectroscopy. This research is crucial for understanding the molecular structure and vibrational characteristics of the compound, which has implications in material science and molecular spectroscopy (Al-Otaibi, 2015).

Safety And Hazards

Zukünftige Richtungen

The synthesis of substituted pyridines, such as “2-Amino-5-bromo-6-chloropyridin-3-ol”, has potential applications in the field of medicinal chemistry . The development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold can lead to the creation of novel pyridine-based derivatives with diverse functional groups . These derivatives can serve as important structural motifs in numerous bioactive molecules .

Eigenschaften

IUPAC Name |

2-amino-5-bromo-6-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c6-2-1-3(10)5(8)9-4(2)7/h1,10H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRJZXCAZGYQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856681 | |

| Record name | 2-Amino-5-bromo-6-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromo-6-chloropyridin-3-ol | |

CAS RN |

1131041-72-9 | |

| Record name | 2-Amino-5-bromo-6-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)

![Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate](/img/structure/B1375847.png)

![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]](/img/structure/B1375850.png)

![Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate](/img/structure/B1375853.png)

![6-Tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1375857.png)